Boc-DL-Phg-OH
Overview
Description
Boc-DL-Phg-OH is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is a protected phenyl glycine derivative, often used in organic synthesis and research . The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions .
Mechanism of Action
Boc-DL-Phg-OH, also known as tert-Butoxycarbonylamino-phenyl-acetic acid or N-Boc-DL-phenylglycine, is a derivative of the amino acid glycine . This compound has been used in various research contexts, and its mechanism of action involves several aspects.
Mode of Action
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
Amino acids and their derivatives generally have high gi absorption and can cross the blood-brain barrier . They are typically metabolized by various enzymes in the body and excreted in the urine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-DL-Phg-OH can be synthesized through various methods. One common approach involves the reaction of phenylacetic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, with the tert-butoxycarbonyl group protecting the amine functionality during subsequent reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes . The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Phg-OH undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or trifluoroacetic acid.
Substitution: Common reagents include halogens and nitrating agents.
Oxidation and Reduction: Reagents such as potassium permanganate and sodium borohydride are often used.
Major Products Formed
Hydrolysis: Produces the free amine and carbon dioxide.
Substitution: Yields substituted phenyl derivatives.
Oxidation and Reduction: Forms various oxidized or reduced products depending on the specific reaction.
Scientific Research Applications
Boc-DL-Phg-OH has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonylamino-phenyl-glycine: Another Boc-protected amino acid derivative.
tert-Butoxycarbonylamino-phenyl-alanine: Similar structure but with an additional methylene group.
Uniqueness
Boc-DL-Phg-OH is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and selectivity during chemical reactions . This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBFSNNENNQQIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957428 | |
Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3601-66-9 | |
Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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